molecular formula C13H13N3 B1505777 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196154-90-1

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B1505777
CAS RN: 1196154-90-1
M. Wt: 211.26 g/mol
InChI Key: PANVXLVRZWXBLS-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound with the linear formula C13H13N3 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives has been described in several studies . For instance, one method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines, followed by reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is characterized by a condensed system containing two hetero rings . The compound belongs to the class of heterocyclic compounds containing nitrogen atoms as the only ring hetero atoms in the condensed system, at least one ring being a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a solid substance . The CAS Number is 777842-72-5 and the MDL number is MFCD09040775 .

Mechanism of Action

While the specific mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is not detailed in the available resources, compounds of a similar structure have been used as mTOR kinase and PI3 kinase inhibitors .

Safety and Hazards

The safety information available indicates that 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may cause skin sensitization . The compound is classified as a combustible solid .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-8-11-6-7-14-9-12(11)16-13/h1-5,8,14H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVXLVRZWXBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712359
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196154-90-1
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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